REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:8]=[C:7]([I:9])[C:6]([O:10][CH3:11])=[CH:5][CH:4]=1.O>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[I:9][C:7]1[C:6]([O:10][CH3:11])=[CH:5][CH:4]=[C:3]([CH:2]=[O:1])[N:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=N1)I)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
175 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is heated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the filter residue is washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the filtrate is dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel with hexane/0-25% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CC=C1OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |